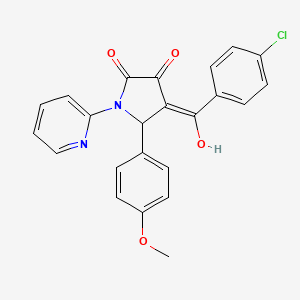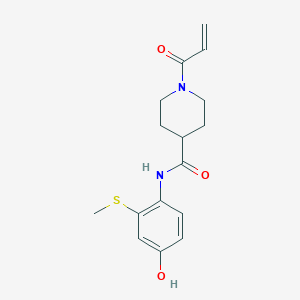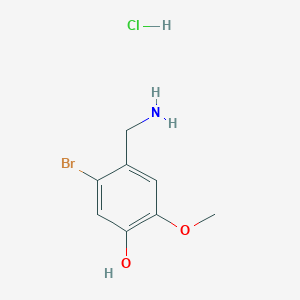![molecular formula C15H12N2O3S B2687758 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide CAS No. 477885-82-8](/img/structure/B2687758.png)
2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide” is a chemical substance with the CAS Number: 477885-82-8 . It has a molecular weight of 300.34 and its IUPAC name is 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzamide .
Synthesis Analysis
The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of this compound is C15H12N2O3S . For a detailed molecular structure analysis, it would be beneficial to refer to a dedicated chemical database or software that can provide a visual representation of the molecule.Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
New Synthesis Pathways
Research has demonstrated novel synthesis pathways for derivatives related to 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide, including the development of 4H-1,4-benzothiazine derivatives through ring closure of EWG-stabilized (2-isocyanophenylthio)methyl anions. This process involves deprotonation adjacent to the sulfur atom, followed by trapping with various electrophiles, showcasing innovative methods in organic synthesis (Kobayashi et al., 2006).
Metal-Free Insertion of Sulfur Dioxide
Another study highlights the metal-free insertion of sulfur dioxide with aryl iodides and silyl enolates or allylic bromide under ultraviolet irradiation. This provides a mild, convenient route to sulfonated cyclic compounds, a significant advancement in the field of organic chemistry for synthesizing complex molecules efficiently (Ye et al., 2020).
Biological Activities
Anticancer Evaluation
Research into 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which may share structural similarities with this compound, has shown significant anticancer activity. These compounds have demonstrated potent cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer therapy (Ravichandiran et al., 2019).
Material Science
Polyamide Synthesis
A study on the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids showcases the relevance of sulfone-containing compounds in developing high-performance materials. These polyamides, characterized by their solubility in polar solvents and high glass transition temperatures, underscore the utility of sulfone derivatives in advanced material science (Hsiao & Huang, 1997).
Decarboxylative Radical Sulfonylation
The synthesis of sulfones through decarboxylative radical sulfonylation represents a significant advance in organic chemistry, offering a redox-neutral protocol with broad substrate scope. This method, applicable to the late-stage modification of complex natural products, highlights the versatility of sulfone derivatives in synthesizing structurally diverse and functionally rich molecules (He et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions of this compound could involve further exploration of its potential applications in various fields. As a derivative of cyanoacetamides, it could be used in the synthesis of various heterocyclic compounds . Additionally, given the biological activities reported for many derivatives of cyanoacetamide , this compound could also have potential applications in medicinal chemistry and drug design.
Eigenschaften
IUPAC Name |
2-(2-cyanophenyl)sulfonyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-17-15(18)12-7-3-5-9-14(12)21(19,20)13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQYHZDRJOCPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)



![1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline](/img/structure/B2687681.png)
![(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2687684.png)
![6-Ethyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2687687.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2687691.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate](/img/structure/B2687692.png)

![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)
![3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687695.png)